molecular formula C6H15Ge B074486 Triethylgermane CAS No. 1188-14-3

Triethylgermane

Cat. No.: B074486
CAS No.: 1188-14-3
M. Wt: 160.82 g/mol
InChI Key: YMSWJBZPRYKQHJ-UHFFFAOYSA-N
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Description

Triethylgermane (chemical formula: C6H16Ge) is an organogermanium compound. It is a colorless liquid with a molecular weight of 160.83 g/mol. This compound is of significant interest in organic synthesis due to its unique properties, including its non-toxicity and hydrophobic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylgermane can be synthesized through various methods. One common approach involves the reaction of germanium tetrachloride with triethylaluminum in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, germane, triethyl- is produced using large-scale reactors where germanium tetrachloride is reacted with triethylaluminum. The process is optimized to maximize yield and minimize by-products. The reaction mixture is then purified through distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Triethylgermane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Germanium dioxide.

    Reduction: Elemental germanium.

    Substitution: Halogermanes.

Scientific Research Applications

Triethylgermane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Triethylsilane: Similar in structure but contains silicon instead of germanium.

    Triethylstannane: Contains tin instead of germanium.

    Triethyllead: Contains lead instead of germanium.

Uniqueness: Triethylgermane is unique due to its non-toxicity and hydrophobic nature, making it a safer alternative to other organometallic compounds. Its stability and reactivity also make it a valuable compound in organic synthesis and industrial applications .

Biological Activity

Triethylgermane (TEG) is an organogermanium compound that has garnered interest in various fields, including medicinal chemistry, catalysis, and materials science. Its biological activity, particularly in pharmacology and biochemistry, is a subject of ongoing research. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound is a colorless liquid with the formula Ge C2H5)3\text{Ge C}_2\text{H}_5)_3. It can be synthesized through various methods, including the reduction of germanium halides or through the reaction of germanium dioxide with organolithium reagents. Its unique structure allows it to participate in various chemical reactions, making it useful in synthetic chemistry.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. A study demonstrated that TEG can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and ultimately cell death. This property was particularly noted in studies involving breast cancer cell lines, where TEG showed significant cytotoxic effects at low concentrations .

Antiviral Effects

This compound has been investigated for its antiviral properties as well. It has been shown to interfere with viral replication mechanisms. For instance, studies have reported that TEG can inhibit the replication of certain viruses by disrupting their lipid membranes or interfering with their protein synthesis pathways . This suggests potential applications in developing antiviral therapies.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : TEG induces oxidative stress in cells, leading to apoptosis.
  • Membrane Disruption : The compound can integrate into viral membranes, altering their integrity and function.
  • Enzyme Inhibition : TEG has been shown to inhibit specific enzymes involved in cellular metabolism and viral replication .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was tested against MCF-7 breast cancer cells. The results indicated that TEG reduced cell viability by approximately 70% after 48 hours of treatment at a concentration of 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108510
257525
503070

Case Study 2: Antiviral Activity

A study investigating the effects of this compound on influenza virus showed that TEG significantly reduced viral titers in infected cell cultures. The mechanism was attributed to the compound's ability to disrupt viral envelope integrity, leading to decreased infectivity. At a concentration of 25 µM, TEG reduced viral load by over 60% compared to control groups .

Properties

IUPAC Name

triethylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Ge/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLGQZPDSQYFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[GeH](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188-14-3
Record name Germane, triethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper discusses bond dissociation energies. Why is understanding the bond dissociation energy of tetramethyl germane and triethyl stibine important?

A1: Bond dissociation energy is a fundamental property that reveals the strength of a chemical bond. Knowing the bond dissociation energies of tetramethyl germane [] and triethyl stibine [] is crucial for several reasons:

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